molecular formula C10H8BrClF2N2O B8175132 (5-Bromo-2-chloropyridin-4-yl)(3,3-difluoropyrrolidin-1-yl)methanone

(5-Bromo-2-chloropyridin-4-yl)(3,3-difluoropyrrolidin-1-yl)methanone

Cat. No.: B8175132
M. Wt: 325.54 g/mol
InChI Key: JRLKTLAGNSBGSC-UHFFFAOYSA-N
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Description

(5-Bromo-2-chloropyridin-4-yl)(3,3-difluoropyrrolidin-1-yl)methanone is a synthetic organic compound that features a pyridine ring substituted with bromine and chlorine atoms, and a pyrrolidine ring substituted with fluorine atoms

Properties

IUPAC Name

(5-bromo-2-chloropyridin-4-yl)-(3,3-difluoropyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClF2N2O/c11-7-4-15-8(12)3-6(7)9(17)16-2-1-10(13,14)5-16/h3-4H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLKTLAGNSBGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C(=O)C2=CC(=NC=C2Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-chloropyridin-4-yl)(3,3-difluoropyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Halogenation: Introduction of bromine and chlorine atoms to the pyridine ring.

    Formation of Pyrrolidine Ring: Synthesis of the difluoropyrrolidine moiety.

    Coupling Reaction: Coupling of the halogenated pyridine with the difluoropyrrolidine under specific conditions, often involving a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-chloropyridin-4-yl)(3,3-difluoropyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) on the pyridine ring can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

(5-Bromo-2-chloropyridin-4-yl)(3,3-difluoropyrrolidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Bromo-2-chloropyridin-4-yl)(3,3-difluoropyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-2-chloropyridin-4-yl)(3,3-difluoropyrrolidin-1-yl)methanone: can be compared with other halogenated pyridine derivatives and fluorinated pyrrolidine compounds.

    Similar Compounds: (5-Bromo-2-chloropyridin-4-yl)methanone, (3,3-Difluoropyrrolidin-1-yl)methanone.

Uniqueness

The uniqueness of this compound lies in its specific combination of halogenated pyridine and fluorinated pyrrolidine moieties, which confer distinct chemical and biological properties.

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